molecular formula C18H14ClN3O4 B14091042 4-((4-Chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-4-oxobutanoic acid

4-((4-Chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-4-oxobutanoic acid

Cat. No.: B14091042
M. Wt: 371.8 g/mol
InChI Key: XIWVZUFSYSKURJ-UHFFFAOYSA-N
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Description

4-((4-Chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a quinoxaline moiety, a chlorinated phenyl ring, and a butanoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The chlorinated phenyl ring is then introduced via electrophilic substitution reactions. The final step involves coupling the quinoxaline derivative with a butanoic acid derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-Chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-Chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)furan-2-carboxamide: A similar compound with a furan ring instead of a butanoic acid group.

    N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-4-methylbenzenesulfonamide: Contains a benzenesulfonamide group instead of a butanoic acid group.

Uniqueness

4-((4-Chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14ClN3O4

Molecular Weight

371.8 g/mol

IUPAC Name

4-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)anilino]-4-oxobutanoic acid

InChI

InChI=1S/C18H14ClN3O4/c19-10-5-6-12(20-15(23)7-8-16(24)25)11(9-10)17-18(26)22-14-4-2-1-3-13(14)21-17/h1-6,9H,7-8H2,(H,20,23)(H,22,26)(H,24,25)

InChI Key

XIWVZUFSYSKURJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=CC(=C3)Cl)NC(=O)CCC(=O)O

Origin of Product

United States

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